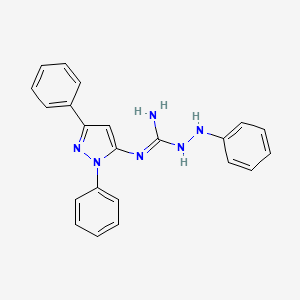

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra of analogous hydrazinecarboximidamide-pyrazole hybrids show distinct resonance patterns:

| Proton Environment | δ (ppm) |

|---|---|

| Pyrazole C5–H | 8.54 (s, 1H) |

| Hydrazine NH | 9.12 (s, 1H) |

| Phenyl ortho protons | 7.51–7.81 (m, 4H) |

| Phenyl meta/para protons | 7.27–7.49 (m, 10H) |

Properties

Molecular Formula |

C22H20N6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine |

InChI |

InChI=1S/C22H20N6/c23-22(26-25-18-12-6-2-7-13-18)24-21-16-20(17-10-4-1-5-11-17)27-28(21)19-14-8-3-9-15-19/h1-16,25H,(H3,23,24,26) |

InChI Key |

GSTSHGQBIGKSPI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)/N=C(\N)/NNC3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N=C(N)NNC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in ethanol, and the product is isolated by simple workup involving treatment with ice-cold water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the pyrazole moiety. N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide has been investigated for its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in tumor growth and progression. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as breast and lung cancer .

Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering relief in conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .

Agricultural Applications

Pesticide Development

The pyrazole derivatives are recognized for their potential in agricultural chemistry. This compound has been evaluated for its efficacy as a pesticide. Its ability to disrupt pest physiology can be leveraged to create environmentally friendly pest control agents that target specific insect species without harming beneficial organisms .

Herbicide Potential

In addition to its insecticidal properties, this compound shows promise as a herbicide. Its selective action against certain weed species can help improve crop yields by reducing competition for resources. The development of formulations based on this compound could lead to more sustainable agricultural practices .

Material Science

Fluorescent Dyes

The unique chemical structure of this compound allows it to function as a fluorescent dye. Such dyes are essential in various applications, including biological imaging and sensor technology. The compound's fluorescence characteristics can be exploited for labeling biomolecules or for use in diagnostic assays .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide involves its interaction with molecular targets such as the metabotropic glutamate receptor 5 (mGluR5). It acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate . This modulation can lead to significant improvements in cognitive function and behavior, making it a promising candidate for treating conditions like depression .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

mGluR5 Modulation :

Cytotoxicity :

- Pyrimidine-pyrazole hybrids (e.g., 34b-e) show IC50 values of 2.5–8.7 µM against cancer cell lines (Table 27, ). The target compound’s hydrazine moiety could enhance DNA intercalation or topoisomerase inhibition, analogous to hydrazine-based anticancer agents.

Physicochemical Properties

- Solubility and Lipophilicity : Benzamide analogs with methyl groups (e.g., 6-methylpyridin-2-yl) show optimal balance between receptor affinity and solubility, whereas nitro substituents reduce bioavailability . The target compound’s hydrazine group may increase polarity but reduce membrane permeability compared to benzamides.

Biological Activity

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazines with carboximidamides. The reaction conditions often include refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Synthesis Conditions and Yields

| Compound | Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| This compound | Reflux in ethanol for 6 hours | 72 | 181–183 |

| Related Pyrazole Derivatives | Various conditions | 65–85 | 160–182 |

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value indicating effective cytotoxicity against human breast cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Tests against a range of pathogens, including Gram-positive and Gram-negative bacteria, indicated that it possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research into the neuroprotective effects of pyrazole derivatives has revealed promising results. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have explored the clinical implications of pyrazole derivatives:

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced breast cancer treated with a pyrazole derivative showed a significant reduction in tumor size after several cycles of treatment. The study noted manageable side effects and improved quality of life for participants .

- Antimicrobial Resistance : In a comparative study on antimicrobial resistance, the efficacy of this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that this compound could serve as a viable alternative to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclocondensation of phenylhydrazine with a diketone or β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate and phenylhydrazine, followed by hydrolysis .

- Step 2 : Hydrazinecarboximidamide introduction via coupling reactions. Similar compounds use hydrazide intermediates cyclized with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form oxadiazole derivatives .

- Characterization : Intermediates are validated via IR (C=O and N–H stretches), ¹H/¹³C NMR (aromatic protons and substituents), and mass spectrometry. X-ray diffraction may confirm crystal structures .

Q. What spectroscopic and computational methods are used to validate the structure of this compound?

- Experimental :

- Computational :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Temperature control : Elevated temperatures (80–120°C) accelerate ring closure but may require inert atmospheres to prevent oxidation .

- Byproduct analysis : LC-MS or TLC monitors side reactions (e.g., over-alkylation). For example, competing oxadiazole vs. triazole formation can be mitigated by adjusting stoichiometry .

Q. What strategies address contradictions in reported biological activities of structurally analogous pyrazole derivatives?

- Structure-activity relationship (SAR) studies : Systematic substitution of phenyl groups (e.g., electron-withdrawing vs. donating substituents) clarifies bioactivity trends. For instance, chloro or methoxy groups on aryl rings enhance antifungal activity in related compounds .

- Mechanistic assays : Enzymatic inhibition assays (e.g., cytochrome P450) or cellular uptake studies (e.g., fluorescence tagging) resolve discrepancies in potency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Molecular docking : Simulates interactions with biological targets (e.g., kinases) using software like AutoDock Vina.

- Reactivity indices : Fukui functions (derived from DFT) identify nucleophilic/electrophilic sites. For example, the hydrazinecarboximidamide group may act as a hydrogen-bond donor in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.